molecular formula C19H22ClN3O4S B2563596 2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234999-54-2

2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2563596
CAS No.: 1234999-54-2
M. Wt: 423.91
InChI Key: REFUNMWKDNPWBK-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule is a hybrid structure featuring a 1-methyl-2-oxo-1,2-dihydropyridine (pyridone) moiety, a piperidine ring, and a 2-chlorobenzenesulfonamide group, connected through stable carbon-carbon and carbon-nitrogen bonds . The presence of the sulfonamide functional group, a common pharmacophore in drug design, suggests potential for investigating enzyme inhibition pathways, particularly against carbonic anhydrases or serine proteases. The 1-methyl-2-oxodihydropyridine unit is a privileged scaffold in pharmaceuticals, often associated with diverse biological activities . The piperidine ring, a common feature in many bioactive molecules, serves as a conformational constraint and a structural linker, potentially influencing the molecule's binding affinity and selectivity toward biological targets . The specific three-dimensional arrangement created by the connection of these subunits makes this compound a valuable candidate as a chemical probe for exploring protein-ligand interactions or as a lead structure in the development of new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-22-10-4-5-15(18(22)24)19(25)23-11-8-14(9-12-23)13-21-28(26,27)17-7-3-2-6-16(17)20/h2-7,10,14,21H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFUNMWKDNPWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide, identified by its CAS number 1234999-54-2, is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological properties, including antibacterial, anticancer, and anti-inflammatory activities.

The molecular formula of the compound is C19H22ClN3O4SC_{19}H_{22}ClN_{3}O_{4}S, with a molecular weight of 423.9 g/mol. The structure includes a benzenesulfonamide moiety and a piperidine derivative, which are known to influence biological activity.

PropertyValue
CAS Number1234999-54-2
Molecular FormulaC₁₉H₂₂ClN₃O₄S
Molecular Weight423.9 g/mol
StructureChemical Structure

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.625 μM to 125 μM against various strains .

In vitro studies suggest that the mechanism of action involves the inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects. The compound's ability to disrupt biofilm formation has also been noted, with moderate-to-good activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB 231, with IC50 values indicating significant cytotoxicity . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

A structure–activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly influence anticancer activity. Compounds with more saturated structures demonstrated enhanced binding affinity to target proteins involved in tumor growth and metastasis .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has been assessed for anti-inflammatory effects. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against MRSA. The compound exhibited an MIC value significantly lower than traditional antibiotics, indicating potential as a novel treatment option for resistant infections .
  • Cytotoxicity in Cancer Models : In a comparative study involving multiple piperidine derivatives, this compound showed superior cytotoxic effects in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • Inflammation Model : In vivo studies demonstrated that administration of the compound in rat models resulted in reduced levels of inflammatory markers, supporting its role in managing inflammatory conditions .

Scientific Research Applications

Chemical Characteristics

This compound features a benzenesulfonamide moiety linked to a dihydropyridine derivative, which is known for its biological activity. The presence of a chlorine atom and a piperidinyl group contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The dihydropyridine core is associated with various biological activities, including antibacterial and antifungal effects. For instance, studies show that derivatives of dihydropyridines can effectively combat biofilm-forming bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundMIC (μg/mL) against MRSAMIC (μg/mL) against E. coli
Compound A0.38148.33
Compound B15.62562.5
Compound C0.00731.2

Cancer Therapeutics

The sulfonamide group is known for its anticancer properties, particularly in inhibiting carbonic anhydrase enzymes that are overexpressed in various tumors. Compounds similar to 2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide have been synthesized and evaluated for their ability to induce apoptosis in cancer cells .

Table 2: Anticancer Activity

CompoundIC50 (μM)Cancer Type
Compound D10Breast
Compound E5Colon
Compound F20Lung

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, it was found that derivatives with the dihydropyridine structure exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was primarily through the inhibition of protein synthesis and disruption of cell wall integrity .

Case Study 2: Anticancer Properties

A series of experiments conducted on various cancer cell lines demonstrated that compounds with the sulfonamide functionality showed promising results in inhibiting tumor growth. The study highlighted the importance of structural modifications in enhancing bioactivity, suggesting that the incorporation of piperidinyl groups could be beneficial in increasing potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Bioactivity

The compound’s closest analogs share benzenesulfonamide scaffolds but differ in substituents and secondary moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound Benzenesulfonamide 2-Cl; 1-methyl-2-oxo-dihydropyridine-3-carbonyl-piperidin-4-ylmethyl ~420 (estimated) Hypothesized kinase inhibition (e.g., MAPK, CDKs) due to pyridinone-piperidine motif
4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide Benzenesulfonamide 2-Me; 1,1-dioxido-thiazolidin-3-oxo; N-[2-(4-pyridinyl)ethyl] ~435 (calculated) Potential anti-inflammatory activity via thiazolidinone-mediated PPAR-γ modulation
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide 4-Amino-pyrazolopyrimidine; fluorophenyl-chromenone 589.1 (M++1) Anticancer activity (e.g., FLT3 inhibition) with IC₅₀ < 100 nM in leukemia models

Functional Group Impact on Properties

  • Sulfonamide Linkage: The target compound’s sulfonamide group enhances solubility compared to non-sulfonamide analogs but may reduce membrane permeability. In contrast, the thiazolidinone-sulfonamide hybrid in introduces a rigid, planar structure favoring protein binding .
  • Chlorine vs. Fluorine Substituents : The 2-Cl group in the target compound may confer metabolic stability over fluorine-containing analogs (e.g., ), though fluorine’s electronegativity often improves target affinity .
  • Piperidine vs. Pyridine/Pyrazolopyrimidine : The piperidine ring in the target compound provides conformational flexibility, whereas the pyrazolopyrimidine in enhances aromatic stacking in kinase active sites .

Research Findings and Limitations

  • Target Compound: No direct biological data are available in the provided evidence.
  • Contradictions : Fluorinated analogs () exhibit superior in vitro activity but may suffer from poor solubility, whereas the target compound’s chloro-substituent could balance lipophilicity and solubility .

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